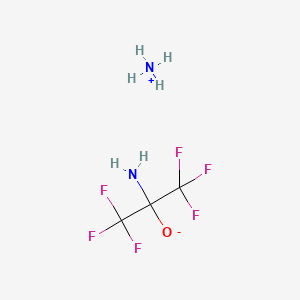

azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate

Description

BenchChem offers high-quality azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H6F6N2O |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate |

InChI |

InChI=1S/C3H2F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h10H2;1H3/q-1;/p+1 |

InChI Key |

IWFMKKLDPOBEHS-UHFFFAOYSA-O |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(N)[O-].[NH4+] |

Origin of Product |

United States |

chemical and physical properties of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate

The Chemistry of Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate: Synthesis, Properties, and Applications

Thermodynamic Drivers of Fluorinated Hemiaminal Stability

In classical organic synthesis, the reaction between an unhindered aliphatic ketone and ammonia typically yields an unstable hemiaminal that rapidly dehydrates to an imine or undergoes complex oligomerization. However, hexafluoroacetone (HFA) fundamentally defies this paradigm. The extreme electron-withdrawing nature of its two trifluoromethyl ( −CF3 ) groups creates a highly electrophilic carbonyl carbon. This is evidenced by HFA's hydration equilibrium constant ( Keq≈106M−1 ), which overwhelmingly favors the formation of the geminal diol over the parent ketone[1].

When HFA is subjected to nucleophilic attack by ammonia, it forms a highly stable hemiaminal intermediate: 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol[1]. The inductive stabilization provided by the −CF3 groups prevents spontaneous dehydration. Furthermore, these same inductive effects drastically lower the pKa of the resulting hydroxyl group. This enhanced acidity allows a second equivalent of ammonia to deprotonate the hemiaminal, yielding the stable ionic compound: azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate (the ammonium salt of the HFA-ammonia adduct).

Mechanistic pathway of azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate formation.

Quantitative Physical and Chemical Properties

Understanding the physicochemical profile of this azanium salt is critical for its application in drug development and fluoropolymer synthesis. The table below summarizes its core properties.

| Property | Value / Description | Mechanistic Rationale |

| Molecular Formula | C3H6F6N2O | 2:1 stoichiometric adduct of NH3 and HFA. |

| Molar Mass | 200.08 g/mol | Calculated from constituent ions. |

| Physical State | White crystalline solid | Ionic lattice formed by strong hydrogen bonding between NH4+ and the alkoxide oxygen/amine nitrogen. |

| Solubility | Soluble in THF, Et2O , CH3CN | High polarity of the ion pair facilitates solvation in polar aprotic media. |

| Moisture Sensitivity | High (Hygroscopic) | Competes with water to form the thermodynamically stable HFA hydrate[1]. |

| Thermal Stability | Decomposes upon heating | Reversibly dissociates into NH3 and HFA hemiaminal; further heating yields HFA imine. |

Synthetic Methodology and Self-Validating Protocol

The synthesis of azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate requires strict exclusion of moisture. Because HFA is a highly reactive and toxic gas, the protocol must be executed in a controlled, closed-system environment.

Causality in Experimental Design :

-

Temperature Control (-78°C) : Ammonia is a gas at room temperature. Condensing it at -78°C ensures a high local concentration in the liquid phase, driving the nucleophilic addition forward while safely dissipating the highly exothermic nature of the reaction.

-

Anhydrous Conditions : The presence of water will immediately outcompete ammonia, leading to the formation of HFA sesquihydrate, a stable and unwanted byproduct[2].

-

Excess Ammonia : Using >2 equivalents of ammonia serves a dual purpose: it acts as the initial nucleophile and subsequently as the base to deprotonate the acidic hemiaminal, driving the equilibrium toward the azanium salt.

Step-by-Step Protocol :

-

System Preparation : Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a gas inlet tube. Purge the system with ultra-high purity Argon for 15 minutes to establish a strictly inert atmosphere.

-

Solvent and Base Introduction : Add 100 mL of anhydrous diethyl ether ( Et2O ) to the flask. Cool the flask to -78°C using a dry ice/acetone bath. Slowly condense approximately 3 equivalents of anhydrous ammonia gas into the stirring solvent.

-

Electrophile Addition : Connect a cylinder of hexafluoroacetone gas to the inlet. Crucial: Bubble 1 equivalent of HFA gas into the solution at a rate of 10 mL/min. The slow addition prevents localized heating and suppresses side reactions.

-

Equilibration and Precipitation : Once the addition is complete, remove the cooling bath. Allow the reaction mixture to slowly warm to room temperature (20°C) over 2 hours. As the solution warms, the azanium salt will precipitate as a fine white crystalline solid.

-

Isolation and Validation : Isolate the product via vacuum filtration under a blanket of Argon. Wash the filter cake with 20 mL of cold, anhydrous pentane to remove unreacted organics.

-

Self-Validation Step: Dissolve a 5 mg aliquot in CD3CN and analyze via 19F NMR. The success of the reaction is confirmed by the complete disappearance of the parent HFA ketone signal (typically around -76 ppm) and the emergence of a sharp singlet near -82 ppm, corresponding to the magnetically equivalent −CF3 groups of the hemiaminal salt.

-

Step-by-step experimental workflow for the synthesis of the azanium hemiaminal salt.

Reactivity and Applications in Drug Development

The primary utility of azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate lies in its reactivity as a stable precursor to hexafluoroacetone imine ( (CF3)2C=NH ). By treating the azanium salt with a strong dehydrating agent such as phosphoryl chloride ( POCl3 ), the compound undergoes dehydration to yield the isolable primary ketimine[1].

In medicinal chemistry, the incorporation of trifluoromethyl groups is a proven strategy to enhance a drug's metabolic stability, lipophilicity, and binding affinity. This azanium salt acts as a solid, easily weighable synthon for the −C(CF3)2(NH2) pharmacophore. It bypasses the severe safety and logistical hazards of handling gaseous HFA directly. Furthermore, while HFA is notoriously unreactive in classical multicomponent reactions (like the Ugi reaction) due to steric hindrance and electronic deactivation, its pre-formed ammonia adducts and ammonium salts provide alternative, highly efficient pathways for synthesizing complex, highly fluorinated α,α -disubstituted amino acid derivatives[3].

References

-

Hexafluoroacetone - Wikipedia Source: Wikipedia URL:[Link]

-

Hexafluoroacetone | CID 12695 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives Source: RSC Publishing URL:[Link]

Sources

- 1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 2. Hexafluoroacetone â Grokipedia [grokipedia.com]

- 3. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00924J [pubs.rsc.org]

A Technical Guide to the Crystal Structure Analysis of Azanium; 2-Amino-1,1,1,3,3,3-hexafluoropropan-2-olate: A Case Study in Modern Crystallography

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of the novel ionic compound, azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate. In the absence of a published structure, this document serves as an expert-led roadmap for researchers, outlining the complete experimental and computational workflow from synthesis to final structural elucidation. We delve into the causality behind experimental choices, emphasizing the unique challenges and opportunities presented by a highly fluorinated, hydrogen-bonding-rich system. This guide is designed to equip researchers in crystallography, materials science, and drug development with the field-proven insights necessary to approach the structural analysis of new chemical entities with confidence and scientific rigor.

Introduction: The Rationale for Structural Analysis

The title compound, the salt of the ammonium cation (azanium) and the deprotonated form of 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, represents a fascinating subject for solid-state characterization. The anion is derived from a close analogue of hexafluoroisopropanol (HFIP), a solvent renowned for its unique properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity, which it owes to the electron-withdrawing trifluoromethyl groups.[1][2] The introduction of an amino group at the C2 position adds a new dimension of functionality, creating a potentially bidentate hydrogen bond acceptor and a chiral center.

Pairing this unique anion with the simple, yet effective, hydrogen-bond-donating azanium cation (NH₄⁺) creates a system where intermolecular forces are expected to dictate the crystal packing with exceptional clarity.[3][4] Elucidating the three-dimensional atomic arrangement through single-crystal X-ray crystallography is paramount.[5] It will allow us to:

-

Confirm the ionic nature and connectivity of the compound.

-

Quantify the precise molecular geometry of the anion.

-

Unambiguously map the three-dimensional hydrogen bonding network, which is critical for understanding the material's physical properties such as solubility, stability, and melting point.

-

Investigate the role of weaker, yet structure-directing, intermolecular interactions involving organic fluorine, such as C-H···F and F···F contacts.[6]

This guide will proceed as a hypothetical, yet meticulously detailed, case study, walking the reader through each critical phase of the structure determination process.

Experimental and Computational Methodology

The successful determination of a crystal structure is a multi-stage process, beginning with the synthesis of high-purity material and culminating in the refinement of a crystallographic model. The logical workflow for this project is outlined below.

Caption: Experimental Workflow for Crystal Structure Analysis.

Synthesis and Purification

A targeted synthesis is the foundational step. The most direct route to azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is a simple acid-base reaction.

Protocol 1: Synthesis of the Target Salt

-

Precursor Synthesis: The precursor, 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, can be synthesized via the addition of ammonia to hexafluoroacetone. This reaction must be conducted under controlled conditions, typically in a sealed pressure vessel at low temperature, due to the gaseous nature of the reactants.

-

Salt Formation: Dissolve the purified 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran). Bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in the same solvent. The salt is expected to precipitate from the solution due to its ionic nature.

-

Purification: The crude salt should be collected by filtration, washed with cold solvent to remove any unreacted starting material, and dried under vacuum. Recrystallization from a suitable solvent system (see Section 2.2) will be the final purification step to yield material of >99% purity, which is crucial for obtaining high-quality single crystals.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in crystallography.[5] For a novel ionic compound, a systematic screening of crystallization techniques is essential. Given the ionic, yet organic, nature of the salt, it can be considered analogous to an ionic liquid, suggesting that a range of solvents and methods may be effective.[7][8]

Protocol 2: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of the purified salt in a range of solvents of varying polarity, such as water, methanol, ethanol, acetonitrile, and acetone. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Slow Evaporation: Prepare a near-saturated solution of the salt in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

-

Vapor Diffusion (Liquid-Liquid): This is often the most successful technique for small molecules.[9]

-

Dissolve the salt in a "good" solvent (e.g., methanol) in a small, open inner vial.

-

Place this inner vial inside a larger, sealed outer vial (the "jar") containing a larger volume of a "poor" solvent (an anti-solvent, e.g., diethyl ether or hexane) in which the salt is insoluble.

-

Over time, the vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the salt and promoting slow, ordered crystallization.

-

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization. A Dewar flask filled with hot water can be used to achieve a very slow cooling rate.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, it is ready for X-ray analysis.

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

-

Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A modern instrument equipped with a dual-source (Mo and Cu) X-ray tube and a CCD or CMOS detector is standard.[10]

-

The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to a higher quality diffraction pattern.

-

An initial series of diffraction images are taken to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensity and position of each diffracted beam (reflection) are recorded.

-

-

Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves integrating the intensities of all reflections, correcting for experimental factors (e.g., Lorentz and polarization effects), and applying an absorption correction. The output is a file containing a list of unique reflections with their Miller indices (h,k,l) and intensities.

Structure Solution, Refinement, and Analysis

With a processed data file, the next phase involves translating the diffraction data into a three-dimensional atomic model.

Structure Solution and Refinement

-

Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined. This defines the symmetry elements present in the crystal.

-

Structure Solution: The "phase problem" is solved using direct methods, a computational approach that generates an initial electron density map from the reflection intensities. This initial map should reveal the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process involves adjusting atomic positions, thermal parameters (describing atomic vibrations), and other variables to minimize the difference between the observed diffraction pattern and the one calculated from the model. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints. The quality of the final model is assessed by figures of merit such as the R-factor (R1) and the goodness-of-fit (GooF).

Anticipated Structural Features

Based on chemical principles, we can predict the key structural features that a successful analysis will reveal.

Table 1: Hypothetical Crystallographic Data for Azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate

| Parameter | Anticipated Value |

| Chemical Formula | C₃H₅F₆N₂O⁻ • H₄N⁺ |

| Formula Weight | 215.12 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (Examples of common chiral/achiral groups) |

| a, b, c (Å) | 8-15 Å |

| α, γ (°) | 90° |

| β (°) | 90-110° (for monoclinic) |

| Volume (ų) | 800-1200 ų |

| Z (molecules/unit cell) | 4 |

| Temperature | 100(2) K |

| Radiation (λ) | Mo Kα (0.71073 Å) |

| R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.15 |

| Goodness-of-Fit (GooF) | ~1.0 |

Intermolecular Interactions:

The dominant supramolecular feature will undoubtedly be the hydrogen bonding network. The azanium cation is an excellent hydrogen bond donor (N-H···A), while the anion possesses multiple acceptor sites: the oxygen of the olate group and the nitrogen of the amino group. This will likely result in a robust, three-dimensional network.

Caption: Predicted Primary Hydrogen Bonding Interactions.

Furthermore, the high density of fluorine atoms suggests that weaker C-H···F and F···F interactions will play a significant role in the overall crystal packing.[6][11] Analysis of the intermolecular contacts will be crucial to understanding the subtle forces that govern the supramolecular assembly.

Conclusion

The crystal structure analysis of azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate offers a rich opportunity to study the interplay of strong and weak intermolecular forces in a highly functionalized ionic compound. While a published structure is not yet available, this guide provides a rigorous, expert-driven blueprint for its determination. By following the detailed methodologies for synthesis, crystallization, data collection, and refinement, researchers can confidently approach this and similar novel compounds. The resulting structural information will be invaluable, providing fundamental insights into the solid-state properties of fluorinated organic salts and guiding the future design of materials with tailored characteristics.

References

- Ahmed, E., & Ruck, M. (2012). Crystal Engineering with Ionic Liquids. Unavailable Source.

-

Cordis. (2019). Crystallization in Ionic Liquid Solutions. FP7. [Link]

-

Hampton Research. (n.d.). Ionic Liquid Screen. Hampton Research. [Link]

- Lecomte, S. (n.d.).

-

JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL. [Link]

-

Li, H., et al. (n.d.). Recovery and purification of ionic liquids from solutions: a review. PMC. [Link]

-

Mondal, P. K., & Chopra, D. (2015). Crystal structure landscape of conformationally flexible organo-fluorine compounds. CrystEngComm. [Link]

-

Semenov, A. S., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC. [Link]

-

Thayer, A. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

Toth, G., & Thayer, A. M. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. ACS Publications. [Link]

-

University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Wouters, J., & Quere, L. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. [Link]

-

PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. PubChem. [Link]

-

Britannica. (2026). Ammonia. Britannica. [Link]

-

Taylor & Francis. (n.d.). Ammonium cation – Knowledge and References. Taylor & Francis. [Link]

-

Wikipedia. (n.d.). Ammonium. Wikipedia. [Link]

-

PubChem. (n.d.). Ammonium. PubChem. [Link]

-

Alfa Chemistry. (2025). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. YouTube. [Link]

-

MDPI. (2023). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. MDPI. [Link]

-

ResearchGate. (2025). Electrosynthesis 2.0 in 1,1,1,3,3,3‐Hexafluoroisopropanol/Amine Mixtures. ResearchGate. [Link]

-

Thieme. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Thieme. [Link]

-

Chemrxiv. (2023). 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. Chemrxiv. [Link]

Sources

- 1. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Ammonium - Wikipedia [en.wikipedia.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Crystallization in Ionic Liquid Solutions | CRYSTILS | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 9. unifr.ch [unifr.ch]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

Mechanism of Formation for Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate: A Technical Whitepaper

Executive Summary

Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is the stable ammonium salt of the hexafluoroacetone (HFA) ammonia adduct. Unlike non-fluorinated ketones, which form transient and highly unstable hemiaminals, the extreme electron-withdrawing nature of the trifluoromethyl ( −CF3 ) groups in HFA drives the quantitative formation of a stable, isolable hemiaminal. This intermediate is uniquely acidic, allowing it to be deprotonated by a second equivalent of ammonia. This guide details the thermodynamic drivers, mechanistic pathway, and a self-validating anhydrous protocol for synthesizing this critical fluorinated building block.

Thermodynamic & Kinetic Drivers

The reactivity of hexafluoroacetone is dominated by the strong inductive (-I) effect of its six fluorine atoms. This drastically lowers the energy of the carbonyl lowest unoccupied molecular orbital (LUMO), rendering the carbon center exceptionally electrophilic [1].

Table 1: Thermodynamic and Reactivity Comparison

| Parameter | Hexafluoroacetone (HFA) | Acetone | Causality / Impact |

| Carbonyl Electrophilicity | Extremely High | Moderate | Inductive pull of 6 fluorine atoms drastically lowers the LUMO energy. |

| Hydration Equilibrium ( Keq ) | 106 M−1 | 10−3 M−1 | Drives rapid, irreversible addition of nucleophiles (water, amines) [1]. |

| Hemiaminal Stability | Isolable, stable at RT | Transient, highly unstable | Prevents spontaneous dehydration to the imine without a dehydrating agent like POCl3 [1]. |

| Hydroxyl Acidity (pKa) | ~6.5 - 9.3 | > 14 | Enables deprotonation by weak bases (like NH3 ) to form stable salts. |

Core Mechanism of Formation

The formation of the azanium salt proceeds via a cascade of nucleophilic addition and acid-base equilibria:

-

Nucleophilic Addition : The nitrogen lone pair of ammonia ( NH3 ) attacks the highly electrophilic carbonyl carbon of HFA. The reaction is entirely barrierless at standard conditions due to the overwhelming thermodynamic driving force.

-

Zwitterion Intermediate : The attack pushes the π -electrons of the C=O bond onto the oxygen, creating a transient zwitterion characterized by an alkoxide anion and an ammonium cation.

-

Proton Transfer : A rapid intramolecular or intermolecular proton transfer neutralizes the zwitterion, yielding the stable hemiaminal, 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS: 31253-34-6)[2].

-

Deprotonation (Salt Formation) : The −CF3 groups inductively stabilize the conjugate base, making the hydroxyl proton of the hemiaminal highly acidic. A second equivalent of ammonia acts as a Brønsted base, abstracting this proton to yield the final product: the azanium (ammonium) cation and the 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate anion.

Fig 1: Stepwise formation mechanism of azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate.

Self-Validating Experimental Protocol

To synthesize this salt with high purity, strict anhydrous conditions and temperature controls are required. The following protocol is designed as a self-validating system: phase changes and precipitation serve as real-time indicators of reaction success.

Reagents : Hexafluoroacetone gas (HFA), Anhydrous Ammonia gas ( NH3 ), Anhydrous Diethyl Ether. Equipment : Flame-dried Schlenk line setup, 3-neck round bottom flask, dry ice/acetone bath (-78 °C), gas bubblers.

Step-by-Step Methodology :

-

System Preparation : Flame-dry the 3-neck flask under vacuum and purge with dry Argon.

-

Causality : HFA reacts instantly with ambient moisture to form the highly stable gem-diol ( Keq=106 M−1 ) [1]. Moisture contamination immediately halts the amination pathway.

-

-

Solvent Cooling : Add 100 mL of anhydrous diethyl ether and cool to -78 °C.

-

Causality : Both HFA (b.p. -28 °C) and NH3 (b.p. -33 °C) are gases at room temperature. The low temperature increases their solubility in ether and safely dissipates the highly exothermic heat of nucleophilic addition.

-

-

Ammonia Saturation : Bubble anhydrous NH3 gas into the cold ether for 15 minutes.

-

Causality : Establishing an excess of ammonia ensures that the subsequent addition of HFA immediately encounters nucleophiles, favoring the formation of the hemiaminal and its immediate deprotonation.

-

-

HFA Addition : Slowly bubble HFA gas into the solution while maintaining -78 °C.

-

Causality & Self-Validation : As the hemiaminal forms and is deprotonated by excess ammonia, the azanium salt precipitates as a dense white solid. The immediate appearance of this precipitate validates the anhydrous integrity of the system; if the solution remains clear, it indicates hydrate formation due to moisture.

-

-

Isolation : Filter the precipitate under an inert atmosphere, wash with cold anhydrous ether, and dry under vacuum.

-

Causality : The salt is highly insoluble in cold ether, driving the equilibrium completely to the right and allowing for isolation without complex chromatography.

-

Analytical Validation

To confirm the structural integrity of the synthesized azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, multinuclear NMR spectroscopy is employed:

-

19 F NMR : A sharp, intense singlet at approximately -81 ppm (relative to CFCl3 ) confirms the presence of the two equivalent −CF3 groups.

-

1 H NMR : Two distinct environments are observed. A broad signal at ~7.5 ppm corresponds to the NH4+ (azanium) protons, while a signal at ~2.5 ppm corresponds to the NH2 protons on the alkoxide backbone. The absence of a hydroxyl proton (~6-7 ppm) confirms complete salt formation.

-

13 C NMR : The highly deshielded quaternary carbon appears as a distinct heptet ( 2JCF≈30 Hz) around 95 ppm, while the −CF3 carbons appear as a large quartet ( 1JCF≈280 Hz) near 122 ppm.

References

-

Title: Hexafluoroacetone Source: Wikipedia URL: [Link]

An In-depth Technical Guide to the Toxicity and Safe Handling of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and its Derivatives

Disclaimer: Specific toxicity and safety data for "azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate" are not available in the public domain. This guide provides a comprehensive overview of the closely related and well-documented compound, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , CAS No. 920-66-1.[1][2] The toxicological and safety protocols for HFIP should be considered a baseline for handling its derivatives, including the specified azanium salt. The presence of an amino group may alter the chemical's properties, and a comprehensive, substance-specific risk assessment is strongly advised before use.

Introduction to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a clear, colorless liquid with a distinct aromatic odor.[2][3] It is a fluorinated alcohol known for its unique solvent properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity. These characteristics make it an invaluable solvent in peptide chemistry, for dissolving highly aggregated peptides, and in facilitating certain organic reactions under mild conditions.[3][4] It is also a precursor to the volatile anesthetic sevoflurane.[4][5] Despite its utility, HFIP presents significant health and safety hazards that demand rigorous handling protocols.

Chemical and Physical Properties

A thorough understanding of HFIP's physical and chemical properties is fundamental to its safe handling and storage. These properties dictate its behavior under various laboratory conditions and inform appropriate emergency response procedures.

| Property | Value | Source |

| CAS Number | 920-66-1 | [1][2] |

| Molecular Formula | C3H2F6O | [2] |

| Molecular Weight | 168.04 g/mol | [3] |

| Appearance | Clear, colorless, oily liquid | [3] |

| Odor | Aromatic | [2][3] |

| Boiling Point | 59°C (138°F) at 760 mmHg | [3] |

| Melting/Freezing Point | -4°C (24.8°F) | [3] |

| Specific Gravity | 1.596 at 20°C | [3] |

| Solubility in Water | Soluble (≥100 mg/mL at 20°C) | [3] |

| Vapor Pressure | 556 mmHg at 51°C | [3] |

| Flash Point | > 93°C (> 199.4°F) | [3] |

Toxicological Profile and Hazard Identification

HFIP is classified as a hazardous chemical and requires careful handling.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1A/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Summary of Toxicological Effects

-

Acute Effects: Ingestion and inhalation of HFIP can be harmful.[8] Direct contact with the liquid or its vapors can cause severe burns to the skin and serious, potentially irreversible, eye damage.[1][7]

-

Chronic Effects: There is evidence to suggest that HFIP may damage fertility or the unborn child.[1][6] Prolonged or repeated exposure may also lead to organ damage.[6][7]

-

Carcinogenicity: HFIP is not classified as a carcinogen by major regulatory agencies.

-

Environmental Hazards: While specific data is limited, it is advised to prevent release into the environment as it may be toxic to terrestrial vertebrates.[8]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to HFIP.

Engineering Controls

-

Ventilation: All work with HFIP must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] Local exhaust ventilation should be used to capture vapors at the source.

-

Containment: Whenever possible, use closed systems to minimize the release of vapors into the work environment.

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE should follow a systematic workflow to ensure comprehensive protection.

Caption: PPE selection workflow for handling HFIP.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling HFIP and before eating, drinking, or smoking.[6]

-

Do not eat, drink, or smoke in areas where HFIP is handled or stored.[6]

-

Remove contaminated clothing and wash it before reuse.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an HFIP exposure or spill.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Accidental Release Measures

A clear, pre-defined workflow is crucial for managing spills safely and effectively.

Caption: Step-by-step workflow for responding to an HFIP spill.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

Store in a designated corrosives area, away from oxidizing agents and incompatible materials.[8]

-

Consider storing under refrigeration.[8]

Disposal

-

Dispose of HFIP and contaminated materials as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not pour down the drain or release into the environment.[9]

Conclusion

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a versatile and powerful solvent with significant associated hazards. For researchers, scientists, and drug development professionals, a comprehensive understanding of its toxicological profile and the implementation of rigorous safety protocols are not merely best practices but essential requirements. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, the risks associated with HFIP and its derivatives can be effectively managed, ensuring a safe and productive research environment.

References

- Santos. (n.d.). Qualitative Tier 2 Assessment.

- OECD-HPV. (2002, August 13). TETRAHYDROMETHYL-1,3-ISOBENZOFURANEDIONE CAS N°: 11070-44-3.

- Thermo Fisher Scientific. (2025, September 7).

- Fisher Scientific. (2011, March 21).

- Tokyo Chemical Industry. (2025, November 24).

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol.

- NextSDS. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

- Daikin Chemicals. (2023, March 23).

- MDPI. (2025, September 18). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)

-

PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol. Retrieved from [Link]

- ScienceDirect. (2025, October 23). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2.

- Chemdox. (n.d.). 안전보건자료: 1,1,1,3,3,3-Hexafluoro-2-propanol-d2.

- PMC. (2024, September 17).

-

PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

- PMC. (n.d.). Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells.

- PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoropropan-2-one, o-1,1,2,3,3,3-hexafluoropropyloxime.

- PubMed. (2021, August 15). Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells.

- ECETOC. (n.d.). Toxicity of Possible Impurities and By-products in Fluorocarbon Products.

Sources

- 1. fishersci.com [fishersci.com]

- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]

- 4. Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemos.de [chemos.de]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. sds.chemdox.com [sds.chemdox.com]

Preliminary Investigation of Azanium 2-Amino-1,1,1,3,3,3-Hexafluoropropan-2-olate Derivatives: Synthesis, Mechanistic Pathways, and Applications

Executive Summary

The structural motif of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and its nitrogenous derivatives represents a highly privileged scaffold in modern medicinal chemistry and materials science. Among these, azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate —the ammonium salt of the hemiaminal formed by the condensation of hexafluoroacetone (HFA) and ammonia—stands out as a remarkable chemical anomaly. Unlike standard aliphatic hemiaminals, which are transient and spontaneously dehydrate, this fluorinated derivative is thermodynamically stable[1]. This whitepaper provides an in-depth mechanistic analysis of this compound and its derivatives, exploring the causality behind its unique stability, its physicochemical properties, and its critical applications ranging from metabolic modulation in cardiology to advanced chemical warfare sensors.

Mechanistic Chemistry: The Thermodynamic Anomaly of Fluorinated Hemiaminals

In classical organic synthesis, the nucleophilic addition of a primary amine or ammonia to a ketone yields a tetrahedral carbinolamine (hemiaminal) intermediate. For non-fluorinated ketones, this intermediate is highly unstable; the nitrogen lone pair rapidly expels the hydroxyl group (as water) to form a sp2 -hybridized imine ( C=N )[1].

However, the reaction between hexafluoroacetone and ammonia abruptly halts at the hemiaminal stage, forming 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, which in the presence of excess ammonia exists as the stable azanium salt[2][3].

The Causality of Stability: The extreme electron-withdrawing inductive effect (-I effect) of the two trifluoromethyl ( CF3 ) groups fundamentally alters the reaction's thermodynamics.

-

Hyper-Electrophilicity: The CF3 groups severely deplete the electron density of the central carbonyl carbon, making the initial nucleophilic attack by ammonia highly exothermic and thermodynamically favorable[3].

-

Inhibition of Elimination: To dehydrate into an imine, the central carbon must transition through a partial positive charge (carbocation-like state) as the carbon-oxygen bond breaks. The CF3 groups strongly destabilize this transition state. Consequently, the sp3 -hybridized tetrahedral hemiaminal is thermodynamically trapped and cannot spontaneously dehydrate[3].

To force the conversion of this stable hemiaminal into hexafluoroacetone imine (a rare, isolable primary ketimine), a potent dehydrating agent such as phosphoryl chloride ( POCl3 ) is strictly required to convert the hydroxyl into a superior leaving group[2][4].

Synthesis pathway of the stable fluorinated hemiaminal and its forced dehydration to an imine.

Physicochemical Profiling

The incorporation of the CF3 groups not only provides steric bulk but drastically lowers the pKa of the adjacent hydroxyl and amino protons. This transforms the scaffold into an exceptional hydrogen-bond donor while maintaining high lipophilicity and low nucleophilicity.

Table 1: Quantitative Physicochemical Comparison of Hexafluoroacetone Derivatives

| Compound | Molecular Weight ( g/mol ) | Boiling/Melting Point (°C) | Predicted pKa | Stability / Reactivity Profile |

| Hexafluoroacetone (HFA) | 166.02 | -27 (B.P.) | N/A | Highly electrophilic gas; Khyd≈1.2×106 |

| Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate | 200.08 | 65-67 (M.P.) | 8.6 (Amine) | Stable solid salt; resists spontaneous dehydration |

| Hexafluoroacetone Imine | 165.04 | 16-18 (B.P.) | N/A | Volatile liquid; isolable primary ketimine |

| Hexafluoroisopropanol (HFIP) | 168.04 | 58.2 (B.P.) | 9.3 (Hydroxyl) | Strong H-bond donor; low nucleophilicity solvent |

Pharmacological & Material Applications

Metabolic Modulation via MCD Inhibition

Derivatives of the fluorinated hemiaminal and HFIP are heavily utilized in cardiovascular drug development as potent inhibitors of Malonyl-CoA Decarboxylase (MCD) [5][6].

-

The Mechanism: The highly acidic hydroxyl group of the fluorinated derivative acts as a transition-state mimic, forming exceptionally strong hydrogen bonds within the MCD active site[5].

-

The Cascade: Inhibiting MCD prevents the degradation of malonyl-CoA. Elevated malonyl-CoA acts as a potent endogenous inhibitor of Carnitine Palmitoyltransferase-I (CPT-1), the rate-limiting enzyme that transports long-chain fatty acids into mitochondria[6].

-

Clinical Outcome: By blocking fatty acid oxidation (FAO), the heart is metabolically forced to increase glucose oxidation via the Randle cycle. This metabolic shift is highly oxygen-efficient and provides profound cardioprotection during ischemia-reperfusion injury[5][6].

Signaling cascade demonstrating how fluorinated derivatives induce a cardioprotective metabolic shift.

Advanced Chemical Warfare Sensors

Beyond pharmacology, fluorinated hemiaminal and fluoroalcohol derivatives are grafted onto mesoporous silica networks (e.g., SBA-15) to create advanced hybrid materials[7]. The high surface area of SBA-15 combined with the extreme hydrogen-bond donating capacity of the CF3 -flanked hydroxyl groups allows these materials to act as highly selective chemiresistors. They are specifically engineered to detect trace amounts of dimethyl methylphosphonate (DMMP), a primary simulant for deadly organophosphonate chemical warfare agents like Sarin[7].

Self-Validating Experimental Protocols

To ensure rigorous scientific reproducibility, the following protocols are designed as self-validating systems, where the physical phenomena observed directly confirm the mechanistic steps.

Protocol 1: Synthesis of Azanium 2-Amino-1,1,1,3,3,3-Hexafluoropropan-2-olate

-

Step 1 (Preparation): In a flame-dried, Schlenk-equipped round-bottom flask under an argon atmosphere, condense 50 mL of anhydrous ammonia ( NH3 ) into 100 mL of anhydrous diethyl ether at -78 °C.

-

Causality: Anhydrous conditions are absolute prerequisites. HFA reacts violently with ambient moisture to form a highly stable sesquihydrate ( (CF3)2C(OH)2⋅1.5H2O ), which permanently quenches the electrophilic carbonyl[3].

-

-

Step 2 (Addition): Slowly bubble 1.0 equivalent of gaseous hexafluoroacetone into the cryogenic solution.

-

Causality: The nucleophilic attack of NH3 on the hyper-electrophilic HFA carbonyl is violently exothermic. Cryogenic temperatures (-78 °C) dissipate this heat, preventing solvent boil-off and polymerization.

-

-

Step 3 (Equilibration & Isolation): Allow the mixture to warm to room temperature over 4 hours. The azanium salt will precipitate out of the ether as a white crystalline solid. Isolate via Schlenk filtration.

-

Self-Validation Check: The successful precipitation of a white solid confirms the formation of the ionic azanium salt. Validate via 19F NMR; the disappearance of the ketone CF3 signal and the appearance of an upfield singlet (approx. -80 ppm) confirms the transition from an sp2 carbonyl to an sp3 tetrahedral hemiaminal carbon.

Protocol 2: Conversion to Hexafluoroacetone Imine via Dehydration

-

Step 1 (Activation): Suspend 10 mmol of the isolated azanium salt in 20 mL of anhydrous quinoline at 0 °C. Dropwise, add 11 mmol (1.1 eq) of phosphoryl chloride ( POCl3 ).

-

Step 2 (Elimination): Gradually heat the reaction mixture to 60 °C.

-

Causality: Thermal energy overcomes the high activation barrier required to form the C=N π -bond against the electron-withdrawing pull of the adjacent fluorines.

-

-

Step 3 (Isolation & Self-Validation): Equip the flask with a short-path distillation apparatus leading to a receiver flask cooled to -78 °C. Hexafluoroacetone imine is highly volatile. The collection of a clear, fuming liquid (b.p. ~16-18 °C) in the cryogenic receiver physically validates the successful dehydration of the solid salt into the primary ketimine[4].

References

-

Hexafluoroacetone — Grokipedia Source: Grokipedia URL:[Link]

-

Hemiaminal - Wikipedia Source: Wikipedia URL:[Link]

-

Imine - Wikipedia Source: Wikipedia URL:[Link]

-

Solved: The reaction of hexafluoroacetone with ammonia stops... Source: Chegg URL:[Link]

- Source: Google Patents (DE60215139T2)

-

David Wallace's research works | University of Alberta and other places Source: ResearchGate URL:[Link]

-

Fluoroalcohol and fluorinated-phenol derivatives functionalized mesoporous SBA-15 hybrids Source: Journal of Materials Chemistry (RSC) URL:[Link]

Sources

- 1. Hemiaminal - Wikipedia [en.wikipedia.org]

- 2. chegg.com [chegg.com]

- 3. Hexafluoroacetone â Grokipedia [grokipedia.com]

- 4. Imine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. DE60215139T2 - MALONYL COA-DECARBOXYLASE INHIBITORS AS METABOLIC MODULATORS - Google Patents [patents.google.com]

- 7. Fluoroalcohol and fluorinated-phenol derivatives functionalized mesoporous SBA-15 hybrids: high-performance gas sensing toward nerve agent - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate: A Novel Bifunctional Building Block for Advanced Organofluorine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This is due to the unique electronic properties of fluorine, which can enhance metabolic stability, binding affinity, and bioavailability.[3][4] Within this landscape, molecules that offer multiple points for diversification are of paramount importance. This guide introduces azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, a structurally unique and under-explored reagent. We will provide a forward-looking analysis of its synthesis, properties, and projected applications as a versatile, bifunctional building block in organofluorine chemistry. This document serves as a technical resource for researchers seeking to expand their synthetic toolbox with novel, high-impact fluorinated synthons.

Introduction: The Strategic Value of Fluorinated Amino Alcohols

The prevalence of organofluorine compounds in pharmaceuticals is a testament to the transformative effects of fluorine on molecular properties.[1] The trifluoromethyl group, in particular, is a common moiety in many successful drugs.[2] Beyond simple fluorination, the development of building blocks that carry both fluorine and reactive functional groups allows for the rapid generation of diverse and complex molecular architectures. Amino alcohols are a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6]

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate represents the convergence of these two valuable chemical classes. It is the ammonium salt of 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, a geminal amino alcohol built on the hexafluoroisopropanol (HFIP) core. This structure is endowed with several key features:

-

A Highly Electron-Deficient Backbone: The two trifluoromethyl groups create a sterically and electronically unique environment, influencing the reactivity of the adjacent functional groups.

-

A Nucleophilic Amino Group: A primary amine ready for a wide array of derivatization reactions.

-

A Latent Hydroxyl Group: The olate anion can be protonated to reveal a tertiary alcohol, itself a handle for further functionalization.

This guide will explore the potential of this molecule, from its logical synthesis to its application as a sophisticated building block for novel fluorinated compounds.

Synthesis and Characterization: A Proposed Pathway

While not widely commercialized, the parent amino alcohol of the target salt can be synthesized via a well-established reaction: the nucleophilic addition of ammonia to hexafluoroacetone.[7][8][9]

Hexafluoroacetone is a highly electrophilic ketone due to the powerful inductive effect of the six fluorine atoms.[9] It readily reacts with nucleophiles, including ammonia, to form a stable hemiaminal (a gem-amino alcohol).[8][10][11]

Caption: Proposed synthesis of the target azanium salt.

The reaction with one equivalent of ammonia yields the neutral amino alcohol. In the presence of excess ammonia, which acts as a base, the acidic hydroxyl proton can be abstracted to form the ammonium (azanium) olate salt.[12]

Predicted Physicochemical Properties

The properties of the target compound can be inferred from its structure and by analogy to related molecules like HFIP.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₃H₅F₆N₂O | Based on the structure of the azanium cation (NH₄⁺) and the 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate anion (C₃H₄F₆NO⁻). |

| Appearance | White crystalline solid. | Typical for simple ammonium salts.[13] |

| Solubility | Soluble in polar solvents (water, DMSO, DMF, methanol). Likely soluble in HFIP. Sparingly soluble in nonpolar solvents (hexane, toluene). | As an ionic salt, it will favor polar solvents. The fluorinated backbone may impart some solubility in fluorinated solvents. |

| Stability | Stable under anhydrous conditions. May be hygroscopic. Decomposes upon strong heating. | Ammonium salts can decompose with heat.[13] The hemiaminal structure is stabilized by the electron-withdrawing CF₃ groups, unlike non-fluorinated analogues which are often unstable.[7][14] |

| Acidity/Basicity (pKa) | The parent alcohol's hydroxyl group is expected to be highly acidic (pKa < 9), similar to HFIP (pKa = 9.3). The ammonium cation has a pKa of ~9.25. | The electron-withdrawing CF₃ groups significantly increase the acidity of the adjacent hydroxyl group. |

Core Applications in Organofluorine Synthesis (Projected)

The true value of this reagent lies in its bifunctionality, which can be exploited in several ways.

As a Bifunctional Building Block

The primary application is as a scaffold for building more complex molecules. The nucleophilic amine and the hydroxyl group can be functionalized, often sequentially, to introduce diverse substituents.

Caption: Workflow for derivatization as a bifunctional building block.

-

N-Functionalization: The primary amine can readily undergo acylation with acyl chlorides or anhydrides, alkylation with alkyl halides, reductive amination, and arylation reactions. This allows for the introduction of a wide variety of R-groups.

-

O-Functionalization: The tertiary alcohol can be converted to ethers (e.g., via Williamson ether synthesis under basic conditions) or esters. Its low nucleophilicity, a known characteristic of HFIP, may require activation for some transformations.[15]

This sequential functionalization provides a powerful platform for generating libraries of novel, highly fluorinated compounds for screening in drug discovery programs.

Precursor to Novel Fluorinated Heterocycles

The 1,2-amino alcohol motif is a classic precursor for the synthesis of nitrogen- and oxygen-containing heterocycles. For example, condensation with aldehydes or ketones could lead to oxazolidine rings, while reaction with phosgene or its equivalents could yield oxazolidinones. The presence of the two CF₃ groups would impart unique properties to these heterocyclic systems.

Potential in Ligand Design and Catalysis

The amino alcohol can act as a bidentate ligand for various transition metals. The resulting metal complexes could have interesting catalytic properties, with the fluorinated backbone influencing solubility (e.g., in fluorous phases) and the electronic nature of the metal center. Furthermore, quaternary ammonium salts are known to function as phase-transfer catalysts.[12][16]

Mechanistic Considerations and Field Insights

The reactivity of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate and its parent amino alcohol is dominated by the strong electron-withdrawing nature of the two CF₃ groups. This has several consequences:

-

Enhanced Electrophilicity of Carbonyl Precursor: As discussed, this is what makes the synthesis from hexafluoroacetone feasible.[9]

-

Increased Acidity of the O-H Group: This makes the formation of the olate and subsequent O-alkylation more accessible than in non-fluorinated analogues.

-

Stabilization of the gem-Amino Alcohol: Unlike many non-fluorinated hemiaminals which are unstable and readily eliminate water, the 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol is a stable, isolable compound.[7]

-

Modulation of Amine Basicity: The basicity of the amino group is reduced by the adjacent electron-withdrawing groups. This must be considered when choosing reaction conditions for N-functionalization.

Caption: Proposed mechanism for N-acylation.

Protocols and Methodologies (Illustrative)

The following protocols are proposed based on established chemical principles and are intended as a starting point for laboratory investigation.

Protocol 1: Synthesis of 2-Amino-1,1,1,3,3,3-hexafluoropropan-2-ol

Trustworthiness: This protocol is based on the known high reactivity of hexafluoroacetone with nucleophiles.[7][8]

-

Setup: In a fume hood, equip a three-necked round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a magnetic stirrer.

-

Solvent: Add anhydrous diethyl ether (100 mL) to the flask and cool to -78 °C using a dry ice/acetone bath.

-

Reagents: Slowly bubble hexafluoroacetone gas (1.0 eq) through the cooled solvent. Subsequently, bubble anhydrous ammonia gas (1.1 eq) through the solution over 30 minutes.

-

Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight, allowing excess ammonia and any unreacted hexafluoroacetone to vent through the condenser and a bubbler.

-

Workup: Carefully add water to the reaction mixture. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by sublimation or recrystallization to yield the white, crystalline hemiaminal.

Protocol 2: N-Acetylation of 2-Amino-1,1,1,3,3,3-hexafluoropropan-2-ol

-

Setup: To a solution of 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Safety, Handling, and Risk Mitigation

While specific toxicity data for azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is not available, a conservative approach based on related compounds is mandatory.

-

Hexafluoroacetone (Precursor): A toxic, corrosive gas. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.[8]

-

Hexafluoroisopropanol (Related Structure): Corrosive and can cause severe skin burns and eye damage.[17] It is suspected of damaging fertility or the unborn child.

-

Aminofluorinated Compounds: Can be irritants and have unknown long-term toxicity.[17]

Handling Recommendations:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate PPE: safety goggles, face shield, lab coat, and chemically resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Store in a cool, dry, well-ventilated area, away from strong acids and oxidizing agents.

Conclusion and Future Outlook

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, and its parent amino alcohol, represent a promising yet underexplored platform for organofluorine chemistry. Based on sound chemical principles, this reagent is predicted to be a highly valuable bifunctional building block. Its ability to introduce the unique hexafluoroisopropyl-2-amino-2-ol moiety into organic molecules opens up new avenues for creating novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science.

Future research should focus on:

-

Developing and optimizing a scalable synthesis for the parent amino alcohol.

-

Fully characterizing the physical and chemical properties of the azanium salt.

-

Exploring the scope of its reactivity in both N- and O-functionalization reactions.

-

Investigating its potential in the synthesis of novel fluorinated heterocyclic systems.

By bringing this compound to the attention of the wider scientific community, we hope to stimulate research that will unlock its full potential as a powerful tool in the synthesis of next-generation organofluorine compounds.

References

-

Grokipedia. (n.d.). Hexafluoroacetone. Grokipedia. [Link]

-

chemeurope.com. (n.d.). Hexafluoroacetone. chemeurope.com. [Link]

-

Harsanyi, A., & Sandford, G. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9562–9572. [Link]

-

Alghamdi, M. A. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove. [Link]

-

LE STUDIUM. (2018, May 4). Fluorine as a key element in modern drug discovery and development. [Link]

-

Hiyama, T. (2000). Biologically Active Organofluorine Compounds. In Organofluorine Compounds. Springer. [Link]

-

Wikipedia. (n.d.). Hexafluoroacetone. [Link]

-

Colomer, I., & Gouverneur, V. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(15), 12853–12921. [Link]

-

Harsanyi, A., & Sandford, G. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9562-9572. [Link]

-

Colomer, I., & Gouverneur, V. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(15), 12853-12921. [Link]

-

Chegg.com. (2022, March 29). Solved The reaction of hexafluoroacetone with ammonia stops. [Link]

-

Colomer, I., & Gouverneur, V. (2022). HFIP in Organic Synthesis. Chemical Reviews. [Link]

-

Reaction Chemistry & Engineering. (n.d.). Role of hexafluoroisopropanol in C–H activation. RSC Publishing. [Link]

-

Chegg.com. (2021, March 16). Solved The reaction of hexafluoroacetone with ammonia stops. [Link]

-

Ghosh, A. K., et al. (2024). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Journal of the American Chemical Society. [Link]

-

Ghosh, A. K., et al. (2024). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Journal of the American Chemical Society. [Link]

-

Röckl, J. L., et al. (2025). Electrosynthesis 2.0 in 1,1,1,3,3,3‐Hexafluoroisopropanol/Amine Mixtures. ResearchGate. [Link]

-

Frohlich, K. M., et al. (2011). Synthesis of a series of γ-amino alcohols comprising an N-methyl isoindoline moiety and their evaluation as NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 19(19), 5749-5760. [Link]

-

Molecules. (2023). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction. MDPI. [Link]

-

Stanford Chemicals. (2023, May 29). The Chemistry and Properties of Ammonia Salts: A Closer Look. [Link]

-

Wikipedia. (n.d.). Alkanolamine. [Link]

-

Wikipedia. (n.d.). Ammonium. [Link]

-

Save My Exams. (2024, October 26). Quaternary Ammonium Salts. [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Ammonium salt. [Link]

-

Fiveable. (2025, August 15). Ammonium Salts: Organic Chemistry Study Guide. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. scispace.com [scispace.com]

- 5. γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hexafluoroacetone â Grokipedia [grokipedia.com]

- 8. Hexafluoroacetone [chemeurope.com]

- 9. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 10. chegg.com [chegg.com]

- 11. chegg.com [chegg.com]

- 12. Ammonium - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Alkanolamine - Wikipedia [en.wikipedia.org]

- 15. egrove.olemiss.edu [egrove.olemiss.edu]

- 16. savemyexams.com [savemyexams.com]

- 17. 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 2402-67-7 [sigmaaldrich.com]

lab protocol for synthesizing azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate

An Application Note and Detailed Laboratory Protocol for the Synthesis of Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate, a fluorinated ammonium salt. The protocol herein is designed for researchers, scientists, and professionals in drug development and materials science. The synthesis involves the controlled reaction of hexafluoroacetone with ammonia to form a stable hemiaminal salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a successful and safe synthesis.

Introduction and Scientific Context

Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics.[1][2] Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is the ammonium salt of the hemiaminal formed from the reaction of hexafluoroacetone and ammonia. The parent alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is a versatile solvent known for its strong hydrogen bond donating ability and high polarity.[3][4] The introduction of an amino group at the 2-position creates a unique bifunctional molecule with potential applications as a building block in the synthesis of novel pharmaceuticals and advanced materials.

The synthetic strategy detailed below is based on the nucleophilic addition of ammonia to the highly electrophilic carbonyl carbon of hexafluoroacetone.[5] This reaction is typically fast and exothermic, necessitating careful temperature control to favor the formation of the stable hemiaminal adduct over potential side products.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic attack of an ammonia molecule on the carbonyl carbon of hexafluoroacetone. The two strongly electron-withdrawing trifluoromethyl groups make this carbonyl carbon exceptionally electrophilic. A second molecule of ammonia then acts as a base to deprotonate the resulting hydroxyl group, forming the stable ammonium olate salt.

Caption: Reaction mechanism for the formation of the target salt.

Critical Safety and Handling Precautions

WARNING: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[6][7]

-

Hexafluoroacetone (HFA): A colorless, non-flammable gas with a boiling point of -28 °C.[8] It is toxic and corrosive.[9] Exposure can cause severe skin and eye burns.[10] Handle in a closed system or with appropriate engineering controls.

-

Ammonia (NH₃): A colorless, corrosive, and toxic gas with a pungent odor. It can cause severe burns upon contact.[6]

-

Personal Protective Equipment (PPE): Wear safety goggles, a face shield, cryogenic gloves when handling cold materials, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible.[11]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon to prevent the introduction of moisture.

Reagents and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Hexafluoroacetone (HFA) | 684-16-2 | 166.02 | 16.6 g (0.10 mol) | Gas, typically supplied in a lecture bottle.[12] |

| Anhydrous Ammonia (NH₃) | 7664-41-7 | 17.03 | 5.1 g (0.30 mol) | Gas, condensed at low temperature. |

| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 200 mL | As the reaction solvent. |

| Dry Ice | 124-38-9 | 44.01 | As needed | For cooling baths. |

| Acetone or Isopropanol | 67-64-1 | 58.08 | As needed | For creating a cooling bath with dry ice. |

Equipment:

-

500 mL four-necked round-bottom flask

-

Mechanical stirrer

-

Low-temperature thermometer

-

Dry ice condenser

-

Gas inlet tube

-

Gas dispersion tube (fritted)

-

Cold trap

-

Nitrogen or Argon gas supply with a bubbler

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Apparatus Setup: Assemble the four-necked flask with a mechanical stirrer, a gas inlet tube connected to a nitrogen line, a low-temperature thermometer, and a dry ice condenser. The outlet of the condenser should be connected to a bubbler to monitor gas flow. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.[6]

-

Solvent Addition and Cooling: Add 200 mL of anhydrous diethyl ether to the reaction flask. Begin stirring and cool the flask to -78 °C using a dry ice/acetone bath.

-

Ammonia Condensation: Switch the gas inlet to an anhydrous ammonia source. Condense approximately 5.1 g (0.30 mol) of ammonia into the stirring solvent. The ammonia can be condensed into a pre-weighed, cooled graduated cylinder before being added to the reaction flask, or directly bubbled in until the desired mass is added (taring the entire setup on a balance).[12]

-

Hexafluoroacetone Addition: Replace the ammonia inlet with a gas dispersion tube connected to a lecture bottle of hexafluoroacetone on a tared balance. Slowly bubble 16.6 g (0.10 mol) of hexafluoroacetone into the cold ammonia solution over a period of about 1 hour.[12] Maintain the reaction temperature below -70 °C throughout the addition. A white precipitate should form.

-

Reaction: Once the addition is complete, continue to stir the mixture at -78 °C for an additional 2 hours.

-

Isolation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight, which will allow the excess ammonia to evaporate through the bubbler.

-

Purification: Collect the white solid product by vacuum filtration. Wash the solid with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material or soluble impurities.

-

Drying: Dry the resulting white powder under high vacuum to a constant weight.

Product Characterization

The identity and purity of the synthesized azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate should be confirmed using the following analytical techniques:

-

¹H NMR (DMSO-d₆): Expect a broad singlet for the NH₄⁺ protons and another broad singlet for the NH₂ protons.

-

¹⁹F NMR (DMSO-d₆): Expect a singlet for the six equivalent fluorine atoms of the two CF₃ groups.

-

¹³C NMR (DMSO-d₆): Expect two signals: one for the CF₃ carbons (a quartet due to C-F coupling) and one for the central quaternary carbon.

-

FT-IR (KBr pellet, cm⁻¹): Look for characteristic absorptions for N-H stretching (for both NH₄⁺ and NH₂), C-F stretching (typically strong in the 1100-1300 cm⁻¹ region), and O-H stretching (which may be absent or shifted due to the olate formation).

-

Melting Point: A sharp melting point is indicative of high purity.

Field-Proven Insights and Troubleshooting

-

Causality of Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (-78 °C) is crucial to prevent the formation of byproducts and to allow for the controlled condensation of the gaseous reactants.[12]

-

Importance of Anhydrous Conditions: Water can react with hexafluoroacetone to form a hydrate, which would compete with the desired reaction with ammonia. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

-

Stoichiometry: An excess of ammonia is used to ensure complete reaction of the limiting reagent, hexafluoroacetone, and to act as the base for the formation of the ammonium salt.

-

Troubleshooting - Low Yield: A low yield may result from incomplete addition of the gaseous reactants or loss of product during filtration if it has some solubility in the solvent. Ensure accurate measurement of the condensed gases and pre-chill the wash solvent to minimize losses.

References

-

Middleton, W. J., & Carlson, H. D. (1970). Hexafluoroacetone Imine. Organic Syntheses, 50, 81.

-

Notes - Organic Syntheses Procedure. (1970). Organic Syntheses, 50. [Link]

-

hexafluoroacetone - Organic Syntheses Procedure. (1988). Organic Syntheses, 66, 155. [Link]

-

Hexafluoro-2-propanol - Wikipedia. (n.d.). [Link]

-

1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard. (2023, May 17). Mol-Instincts. [Link]

-

An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. (2024, March 01). Thieme Chemistry. [Link]

-

Solved The reaction of hexafluoroacetone with ammonia stops | Chegg.com. (2021, March 16). [Link]

-

Optimizing Synthesis of Hexafluoroacetone | PDF | Amine | Distillation - Scribd. (n.d.). [Link]

-

Green and catalyst-free synthesis of pyrano[2,3-d]pyrimidine scaffolds - Indian Academy of Sciences. (n.d.). [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (2023, February 02). [Link]

-

1,1,1,3,3,3-Hexafluoro-2-propanol. (n.d.). [Link]

-

A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. (n.d.). [Link]

-

Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. (n.d.). [Link]

-

Synthesis of 2-amino phenyl hexafluoroisoropanols using acidic PEG ionic liquids as catalysts - ResearchGate. (n.d.). [Link]

-

Sodium 1,1,1,3,3,3-hexafluoropropan-2-olate - PubChem. (n.d.). [Link]

-

1,1,1,3,3,3-Hexafluoro-2-propaneolate | C3HF6O- | CID 4080351 - PubChem. (n.d.). [Link]

-

A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation - PMC. (n.d.). [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. chegg.com [chegg.com]

- 6. orgsyn.org [orgsyn.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. Organic Syntheses Procedure [orgsyn.org]

using azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate as a fluorinated building block

Application Note: Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate as a Fluorinated Building Block

Executive Summary

The incorporation of trifluoromethyl (–CF₃) groups into small molecules is a cornerstone strategy in modern drug design, utilized to improve metabolic stability, binding affinity, and lipophilicity. Azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate —the formal IUPAC designation for the stable ammonium salt of the hexafluoroacetone-ammonia adduct—serves as a critical, easy-to-handle intermediate in this domain. This application note details the causal mechanics and field-validated protocols for generating this adduct and subsequently dehydrating it to yield hexafluoroacetone imine ((CF₃)₂C=NH), a highly reactive electrophile used to synthesize fluorinated amino acids and pharmacophores.

Chemical Identity and Mechanistic Rationale

Hexafluoroacetone (HFA) is a highly reactive, toxic gas with a boiling point of -28°C[1]. The strong electron-withdrawing effect of its two –CF₃ groups renders the carbonyl carbon exceptionally electrophilic, accelerating nucleophilic attack[2]. When HFA is treated with ammonia, it undergoes rapid nucleophilic addition to form a geminal amino alcohol (hemiaminal), which is stabilized by a second equivalent of ammonia as its salt: azanium 2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate[2].

This adduct acts as a stable reservoir for the otherwise volatile HFA. The primary application of this adduct is its direct dehydration to hexafluoroacetone imine, an isolable primary ketimine that serves as a versatile building block for downstream cycloadditions and nucleophilic attacks[2].

Reaction pathway from HFA to fluorinated pharmacophores via the azanium adduct.

Expertise & Experience: Causality in Experimental Design

Synthesizing the imine from the azanium adduct requires precise control over thermodynamics and reaction microenvironments. As application scientists, we rely on a self-validating system of temperature thresholds and reagent specificities to ensure high yields[1][3]:

-

Solvent & Base Selection (Pyridine): Pyridine is chosen as the solvent because it acts as an essential acid scavenger. During the dehydration step, phosphorus oxychloride (POCl₃) generates phosphoric and hydrochloric acid byproducts. Pyridine neutralizes these acids, preventing the degradation or hydrolysis of the acid-sensitive imine product[1].

-

Cryogenic Control (-40°C): The initial formation of the adduct is highly exothermic. Because both HFA and ammonia are gases at room temperature, the reaction must be strictly maintained between -40°C and -25°C[1]. This prevents reactant boil-off and suppresses unwanted side reactions.

-

Dehydration Reagent (POCl₃): Unlike standard desiccants, POCl₃ chemically reacts with the hydroxyl group of the hemiaminal, converting it into a superior leaving group and driving the elimination reaction forward to form the C=N double bond[2][3].

Data Presentation

Table 1: Physicochemical Properties of Workflow Components